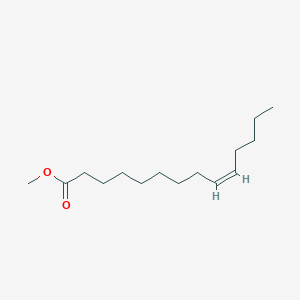
Myristoléate de méthyle
Vue d'ensemble
Description
Methyl cis-9-tetradecenoate is a chemical compound of interest in various fields of chemistry and biology. It belongs to the class of organic compounds known as fatty acid methyl esters (FAMEs), which are derived from the transesterification of fats or oils. This compound is particularly notable for its applications in the synthesis of polyketide products and its involvement in the enzymology of assembly lines featuring primarily cis-acyltransferase modules. The study by Keatinge-Clay (2017) provides an in-depth analysis of the enzymology of assembly lines containing cis-acyltransferase modules, highlighting the diverse transformations involving acyl chains bound to acyl carrier proteins (Keatinge-Clay, 2017).
Applications De Recherche Scientifique
Composant cytotoxique
“Myristoléate de méthyle” est un composant cytotoxique présent dans l’extrait de fruit de S. repens . Il a été démontré qu’il induit l’apoptose et la nécrose dans les cellules LNCaP du cancer de la prostate humaine à des taux de 8,8 % et 8,1 %, respectivement .
Agent antifongique
L’acide myristoléique, que l’on retrouve dans les sous-produits de la fabrication du fromage, est l’un des trois acides gras les plus actifs pour inhiber la germination de Candida albicans . Il a une concentration minimale inhibitrice (CMI) de 9 µM in vivo .
Recherche biochimique
“this compound” est utilisé dans la recherche biochimique, en particulier dans l’étude des lipides . Il est classé dans la catégorie des esters/éthers gras, qui sont des composants importants des membranes cellulaires et jouent un rôle crucial dans les fonctions biologiques .
Recherche sur le cancer
Ce composé est utilisé dans la recherche sur le cancer, en particulier dans l’étude des mécanismes de mort cellulaire tels que l’apoptose et la nécrose . Il a été démontré qu’il induit ces processus dans les cellules LNCaP du cancer de la prostate humaine .
Immunologie et recherche sur l’inflammation
“this compound” est utilisé dans le domaine de la recherche en immunologie et de l’inflammation . Il est utilisé pour étudier la réponse immunitaire de l’organisme et le processus d’inflammation, qui sont essentiels pour comprendre diverses maladies et affections
Mécanisme D'action
Biochemical Pathways
Methyl myristoleate may be involved in several biochemical pathways. For instance, it has been suggested that it could play a role in protein myristoylation, a process that regulates cellular signaling pathways in several biological processes . .
Result of Action
It is suggested that the compound might have cytotoxic effects , but more research is needed to fully understand its impact on cellular functions.
Propriétés
IUPAC Name |
methyl (Z)-tetradec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPSJUSVXDVPB-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346982 | |
| Record name | Methyl myristoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56219-06-8 | |
| Record name | Methyl cis-9-tetradecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl myristoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CIS-9-TETRADECENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A58GY964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl myristoleate in cold adaptation of bacteria?
A1: Research suggests that methyl myristoleate plays a crucial role in the cold adaptation mechanism of certain bacteria, such as Acinetobacter johnsonii. As temperatures decrease, A. johnsonii increases its production of methyl myristoleate, along with other polyunsaturated and monounsaturated fatty acids []. This change in membrane lipid composition is believed to help maintain membrane fluidity and integrity at lower temperatures, essential for cell survival and function.
Q2: Can methyl myristoleate be used as a biomarker for cold adaptation?
A2: While methyl myristoleate levels increase in response to cold stress in some bacteria [], further research is needed to determine its reliability as a specific biomarker for cold adaptation. Other factors can also influence its production. More research focusing on the specificity and sensitivity of methyl myristoleate as a biomarker for cold adaptation across different species is needed.
Q3: What is the significance of methyl myristoleate in food science?
A3: Methyl myristoleate contributes to the aroma profile of certain foods. For example, in red jujube fruit, it was identified as one of the volatile organic compounds contributing to the overall aroma []. Its presence in various food sources highlights its potential role in shaping sensory characteristics.
Q4: How is methyl myristoleate utilized in biofuel production?
A4: Methyl myristoleate is a significant component of biodiesel produced from various feedstocks, including chicken fat []. During biodiesel production, triglycerides in chicken fat undergo a transesterification reaction with methanol under subcritical conditions, resulting in the formation of fatty acid methyl esters, including methyl myristoleate. The presence of methyl myristoleate and other fatty acid methyl esters in biodiesel contributes to its fuel properties.
Q5: What analytical techniques are employed to identify and quantify methyl myristoleate?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of methyl myristoleate in various matrices, including food products [] and biofuels []. This technique allows for the separation and detection of different volatile compounds, including methyl myristoleate, based on their mass-to-charge ratios.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



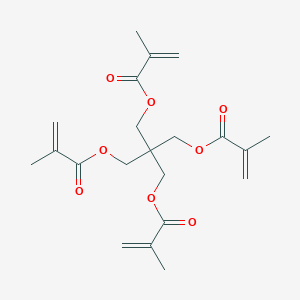
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)

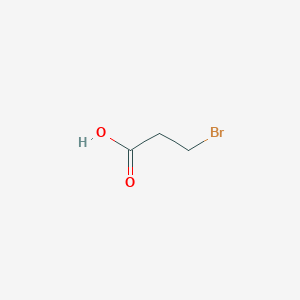

![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)


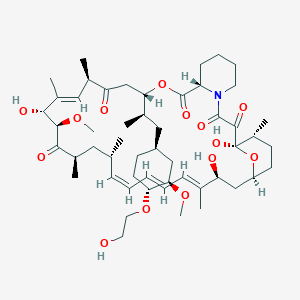
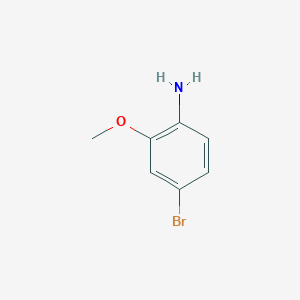
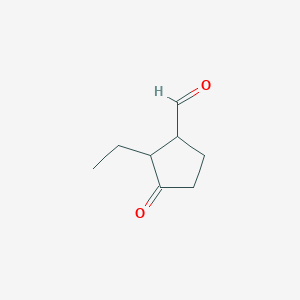
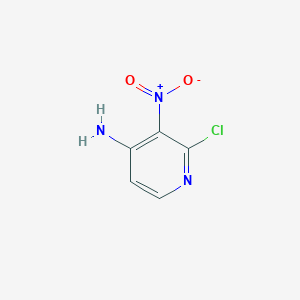
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)
